2-((2-Hydroxyethyl)amino)ethyl methacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-Hydroxyethyl)amino)ethyl methacrylate is a versatile compound used in various scientific and industrial applications. It is a methacrylate ester with a hydroxyethylamino group, which imparts unique properties to the molecule. This compound is known for its reactivity and ability to form polymers, making it valuable in the fields of chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-((2-Hydroxyethyl)amino)ethyl methacrylate can be synthesized through the reaction of methacrylic acid with 2-((2-hydroxyethyl)amino)ethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous reactors and advanced purification techniques to achieve high efficiency and product quality. The use of automated systems and real-time monitoring ensures consistent production and minimizes the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
2-((2-Hydroxyethyl)amino)ethyl methacrylate undergoes various chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization to form polymers with desirable properties.
Esterification: It can react with carboxylic acids to form esters.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and acid.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Esterification: Catalysts like sulfuric acid or p-toluenesulfonic acid are employed.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used.
Major Products Formed
Polymerization: Polymers with varying molecular weights and properties.
Esterification: Various esters depending on the carboxylic acid used.
Hydrolysis: Alcohols and acids corresponding to the ester group.
Scientific Research Applications
2-((2-Hydroxyethyl)amino)ethyl methacrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers with specific properties.
Biology: Employed in the development of hydrogels for tissue engineering and drug delivery systems.
Medicine: Utilized in the formulation of dental materials and contact lenses due to its biocompatibility.
Industry: Applied in the production of coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 2-((2-Hydroxyethyl)amino)ethyl methacrylate involves its ability to undergo polymerization and form cross-linked networks. The methacrylate group enables free radical polymerization, while the hydroxyethylamino group provides sites for hydrogen bonding and interaction with other molecules. These properties make it suitable for applications requiring strong, durable, and biocompatible materials .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyethyl methacrylate: Similar in structure but lacks the amino group, making it less reactive in certain applications.
2-(Dimethylamino)ethyl methacrylate: Contains a dimethylamino group, which imparts different reactivity and properties.
Ethylene glycol dimethacrylate: Used as a cross-linking agent but lacks the hydroxyethylamino group.
Uniqueness
2-((2-Hydroxyethyl)amino)ethyl methacrylate is unique due to its combination of the methacrylate and hydroxyethylamino groups. This dual functionality allows it to participate in a wide range of chemical reactions and form polymers with specific properties, making it highly versatile and valuable in various fields .
Properties
CAS No. |
51706-72-0 |
---|---|
Molecular Formula |
C8H15NO3 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
2-(2-hydroxyethylamino)ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C8H15NO3/c1-7(2)8(11)12-6-4-9-3-5-10/h9-10H,1,3-6H2,2H3 |
InChI Key |
HVWSSABJCTUASX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCNCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.